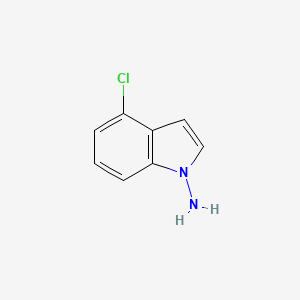
4-Chloro-indol-1-ylamine
描述
4-Chloro-indol-1-ylamine is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
One of the most significant applications of 4-Chloro-indol-1-ylamine derivatives is in the field of cancer treatment. Research indicates that compounds derived from indole structures, including this compound, exhibit potent antiproliferative activities against various cancer cell lines.
Case Study: EGFR/BRAF Inhibition
A study highlighted the design and synthesis of novel indole derivatives that inhibit mutant epidermal growth factor receptor (EGFR) and BRAF pathways, which are critical in many cancers. The derivatives demonstrated significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against different cancer cell lines, outperforming standard treatments like erlotinib .
| Compound | GI50 (nM) | Activity |
|---|---|---|
| 3e | 29 | Most potent against Panc-1, MCF-7, and A-549 |
| 3b | 48 | Moderate activity |
| 4a | >100 | Least potent |
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. The compound's derivatives have shown promise in reducing inflammation by inhibiting the expression of inflammatory cytokines.
Case Study: Acute Lung Injury
Research into derivatives of 4-indolyl-2-aminopyrimidine revealed their ability to inhibit inflammatory factors associated with acute lung injury. For instance, specific compounds demonstrated a reduction in interleukin levels (IL-6 and IL-8) by up to 72% at certain concentrations, indicating a strong anti-inflammatory potential .
| Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) |
|---|---|---|
| AZD-1 | 63 | 49 |
| 6h | 62 | 72 |
Immunomodulatory Effects
The immunomodulatory properties of indole derivatives, including those containing this compound, have been explored due to their ability to act as agonists for Toll-like receptors (TLRs). These receptors play a crucial role in the immune response.
Case Study: TLR Agonism
One study indicated that certain indole derivatives could selectively activate TLR8, leading to enhanced production of T helper 1-polarizing cytokines. This suggests potential applications in vaccine development and immune therapies .
Synthesis and Structural Modifications
The synthesis of this compound and its derivatives often involves palladium-catalyzed cross-coupling reactions. Researchers have focused on modifying the amino groups or introducing various substituents to enhance biological activity while maintaining stability.
Synthesis Techniques
Common methods include:
属性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC 名称 |
4-chloroindol-1-amine |
InChI |
InChI=1S/C8H7ClN2/c9-7-2-1-3-8-6(7)4-5-11(8)10/h1-5H,10H2 |
InChI 键 |
OBBIMMCGQAPEIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN2N)C(=C1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













